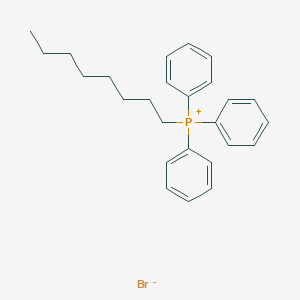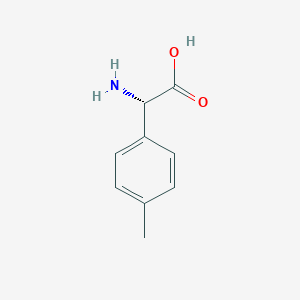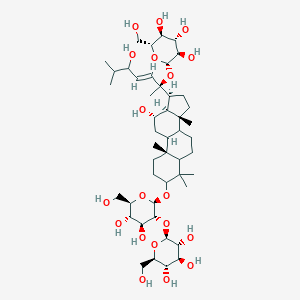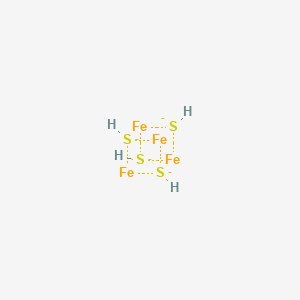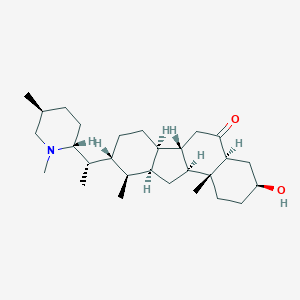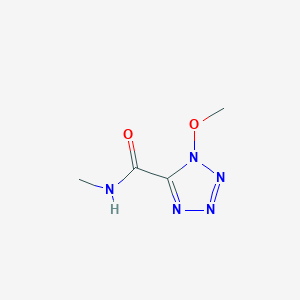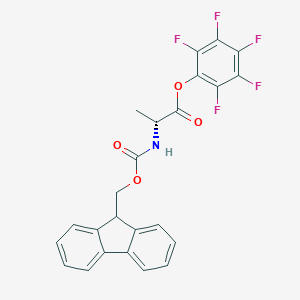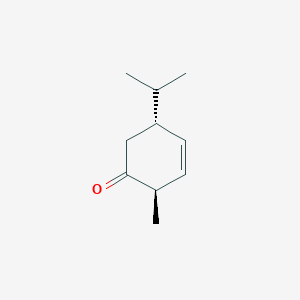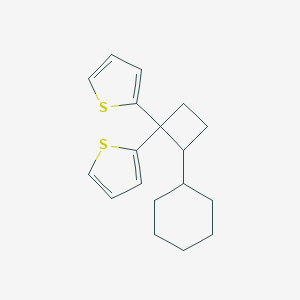
2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene, also known as CBTh, is a compound that belongs to the class of cyclobutyl thiophenes. It has been gaining attention in the field of scientific research due to its potential applications in various fields such as optoelectronics, materials science, and medicine.
Aplicaciones Científicas De Investigación
2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been studied for its potential applications in various scientific fields. In the field of optoelectronics, 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been used as a building block for the synthesis of organic semiconductors. In materials science, 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been used as a component in the synthesis of polymers with improved properties such as high thermal stability and solubility. In medicine, 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been studied for its potential use as an anti-tumor agent.
Mecanismo De Acción
The mechanism of action of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene is not fully understood. However, studies have suggested that 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene may exert its anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been shown to have low toxicity and good biocompatibility, making it a promising candidate for medical applications. Studies have shown that 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene can inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer cells. 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene is its low toxicity and good biocompatibility, making it a promising candidate for medical applications. 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene is its limited solubility in common solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene. One potential direction is the development of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene-based materials for use in optoelectronic devices such as solar cells and light-emitting diodes. Another potential direction is the further study of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene's anti-tumor effects and its potential use as an anti-cancer agent. Additionally, the development of new synthesis methods for 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene could lead to the production of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene involves the reaction of 2-cyclohexyl-1-thiophene-2-ylcyclobutanone with Lawesson's reagent, followed by treatment with a base. This method has been reported to yield high purity and good yields of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene.
Propiedades
Número CAS |
122732-91-6 |
|---|---|
Nombre del producto |
2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene |
Fórmula molecular |
C18H22S2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
2-(2-cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene |
InChI |
InChI=1S/C18H22S2/c1-2-6-14(7-3-1)15-10-11-18(15,16-8-4-12-19-16)17-9-5-13-20-17/h4-5,8-9,12-15H,1-3,6-7,10-11H2 |
Clave InChI |
ADGGYNYHVUCJNP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2CCC2(C3=CC=CS3)C4=CC=CS4 |
SMILES canónico |
C1CCC(CC1)C2CCC2(C3=CC=CS3)C4=CC=CS4 |
Sinónimos |
1,1-Dithiophenyl-2-cyclohexyl-cyclobutane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B56499.png)
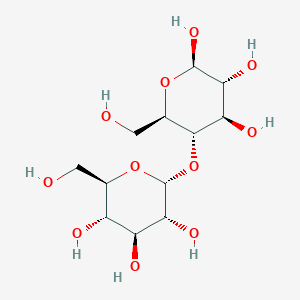
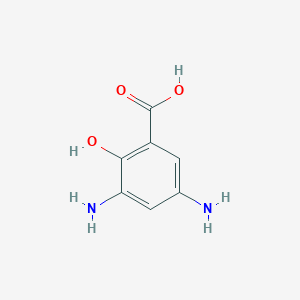
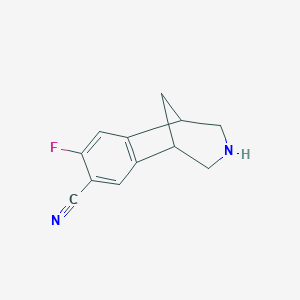
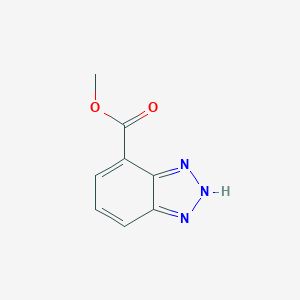
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)
